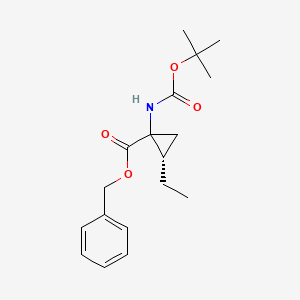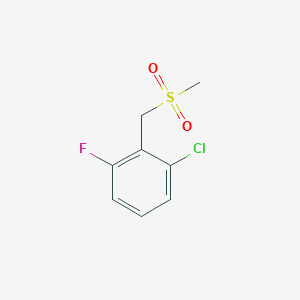
5-Fluorouridine diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorouridine diphosphate is a fluorinated pyrimidine nucleotide analog. It is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is involved in various biochemical pathways, particularly in the synthesis and metabolism of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine diphosphate typically involves the phosphorylation of 5-fluorouridine. This can be achieved through enzymatic or chemical methods. One common approach is the use of orotate phosphoribosyltransferase, which converts 5-fluorouridine monophosphate to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes for the phosphorylation of 5-fluorouridine .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorouridine diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to 5-fluorouridine triphosphate.
Hydrolysis: Breakdown into 5-fluorouridine monophosphate and inorganic phosphate.
Substitution: Replacement of the fluorine atom under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating agents: Such as adenosine triphosphate (ATP) and pyrophosphate.
Enzymes: Like orotate phosphoribosyltransferase and nucleoside diphosphate kinase.
Major Products
The major products formed from these reactions include 5-fluorouridine triphosphate and 5-fluorouridine monophosphate .
Wissenschaftliche Forschungsanwendungen
5-Fluorouridine diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated nucleotides.
Biology: Studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of fluorinated pharmaceuticals and as a research tool in drug development
Wirkmechanismus
5-Fluorouridine diphosphate exerts its effects primarily through its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with deoxyuridine monophosphate. This results in the misincorporation of fluoronucleotides into DNA and RNA, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A parent compound used in cancer treatment.
5-Fluorodeoxyuridine monophosphate: Another fluorinated nucleotide analog.
5-Fluorouridine triphosphate: The triphosphate form of 5-fluorouridine
Uniqueness
5-Fluorouridine diphosphate is unique due to its specific role in nucleotide metabolism and its potential therapeutic applications. Unlike its analogs, it is directly involved in the synthesis of RNA and DNA, making it a valuable tool in both research and clinical settings .
Eigenschaften
CAS-Nummer |
803-98-5 |
|---|---|
Molekularformel |
C9H13FN2O12P2 |
Molekulargewicht |
422.15 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13FN2O12P2/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
FOZCNVFQOJRHFF-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)


![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)




